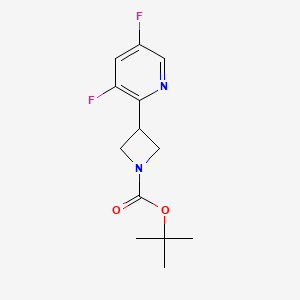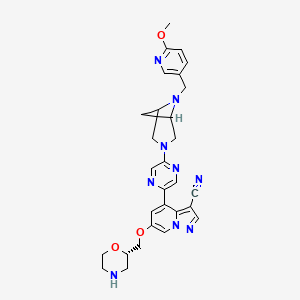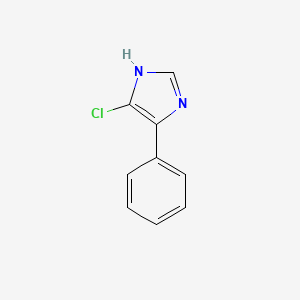
4-Phenyl-5-chloro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-phenyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-phenyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 4-chlorobenzaldehyde with glyoxal and ammonium acetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring.
Industrial Production Methods
Industrial production of 5-Chloro-4-phenyl-1H-imidazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-phenyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The imidazole ring can be oxidized to form N-oxides.
Reduction Reactions: The phenyl group can undergo reduction to form cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 5-amino-4-phenyl-1H-imidazole or 5-thio-4-phenyl-1H-imidazole.
Oxidation: Formation of 5-chloro-4-phenyl-1H-imidazole N-oxide.
Reduction: Formation of 5-chloro-4-cyclohexyl-1H-imidazole.
Scientific Research Applications
5-Chloro-4-phenyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-4-phenyl-1H-imidazole depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the chlorine and phenyl groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1H-imidazole: Lacks the chlorine atom, which may reduce its reactivity.
5-Bromo-4-phenyl-1H-imidazole: Similar structure but with a bromine atom instead of chlorine, which can affect its chemical properties.
5-Chloro-1H-imidazole: Lacks the phenyl group, which may alter its biological activity.
Properties
Molecular Formula |
C9H7ClN2 |
|---|---|
Molecular Weight |
178.62 g/mol |
IUPAC Name |
5-chloro-4-phenyl-1H-imidazole |
InChI |
InChI=1S/C9H7ClN2/c10-9-8(11-6-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) |
InChI Key |
ZSVLSLIBVUOHNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


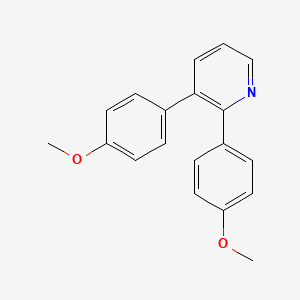
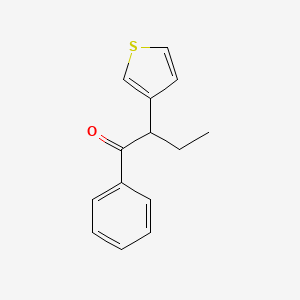
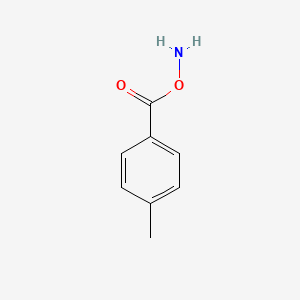
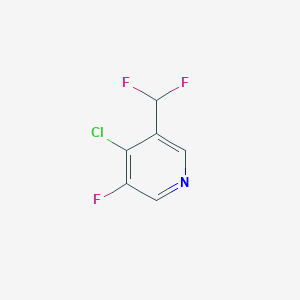

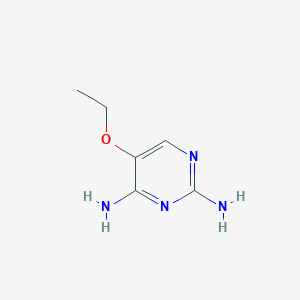
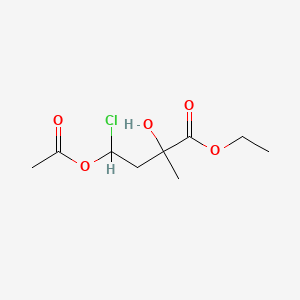
![7-(2-Bromobenzyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13119632.png)
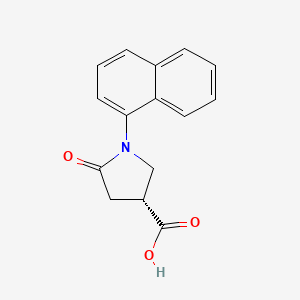

![6-Fluorobenzo[e][1,2,4]triazin-3-amine](/img/structure/B13119648.png)

